N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)22-12-13(10-19(22)23)20(24)21-14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24) |
InChI Key |
POMKHKFOIDSXLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Amidation Reaction: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules:
*Estimated based on molecular formula derived from IUPAC name.
Key Differences and Bioactivity Insights
Benzodioxin vs. Flavone-Dioxane Hybrids: The target compound’s benzodioxin ring is distinct from the flavone-dioxane hybrids (e.g., 4f, 4g) reported in . Flavone derivatives exhibit antihepatotoxic activity by mimicking silymarin’s flavonolignan structure, whereas the target compound lacks a flavonoid backbone, suggesting divergent mechanisms . Substitutions on the benzodioxin ring (e.g., methoxy groups) may enhance membrane permeability compared to unsubstituted dioxane systems .
Pyrrolidone vs. Dihydropyridine Scaffolds: The 5-oxopyrrolidine core differentiates the target compound from dihydropyridine-based molecules (e.g., AZ331). Dihydropyridines are known calcium channel modulators, but the pyrrolidone’s lactam structure may confer selectivity for other targets, such as proteases or kinases .
Methoxyphenyl Group Positioning: The 2-methoxyphenyl substituent in the target compound contrasts with the 4-methoxyphenyl group in AZ331.
Research Findings and Limitations
- Synthetic Challenges : highlights the complexity of synthesizing benzodioxin-linked amides, emphasizing the need for optimized routes to improve yields for pharmacological testing .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.37 g/mol
- CAS Number : 299921-61-2
Structure Overview
The structure of this compound features a pyrrolidine core with various substituents that contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and receptor interactions. It has been observed to act as an antagonist at certain receptors, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antioxidant Activity :
- Receptor Binding Affinity :
- Gastrointestinal Effects :
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study on a related benzodioxin compound demonstrated significant inhibition of gastric acid secretion in anesthetized rats, with an effective dose (ED50) established for therapeutic applications .
- Another investigation focused on the antioxidant capacity of related pyrrolidine derivatives, which exhibited enhanced DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
- Methodological Answer : The synthesis of this compound likely involves a multi-step process, including:
-
Amide Coupling : Reacting the benzodioxin-6-amine moiety with a pyrrolidinecarboxylic acid derivative using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
-
Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions, as seen in structurally related pyrrolidinecarboxamides .
-
Purification : Use of column chromatography (silica gel, eluent: DCM/MeOH gradient) and HPLC (≥98% purity criteria) to isolate the final product .
Table 1: Key Synthetic Intermediates
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH3) and benzodioxin protons (δ ~4.3 ppm for –OCH2O–) .
- HRMS : Validate molecular weight (calc. for C21H20N2O5: 404.14 g/mol) and isotopic pattern .
- X-ray Crystallography : Resolve stereochemistry if crystalline; compare with dihydropyridine analogs in .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
-
Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate activity, as seen in ’s dihydropyridine studies.
-
Purity Analysis : Reanalyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or degradation products) .
-
Structural Confirmation : Re-examine NMR data for potential tautomerism or isomerism, as observed in ’s oxadiazole derivatives.
Table 2: Common Data Contradictions & Solutions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the benzodioxin ring with bioisosteres (e.g., ’s triazole-thioacetamide group) to assess impact on target binding.
- Substituent Variation : Systematically alter the methoxyphenyl group (e.g., replace OCH3 with Cl or CF3) and evaluate potency changes, guided by ’s SAR on dihydropyridines.
- Computational Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
